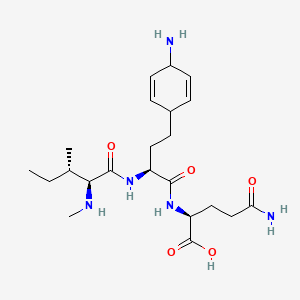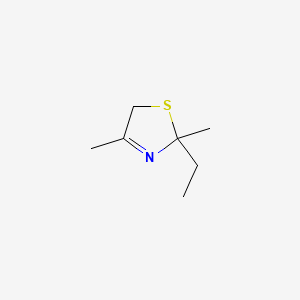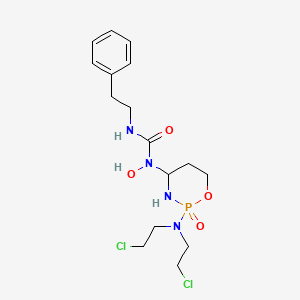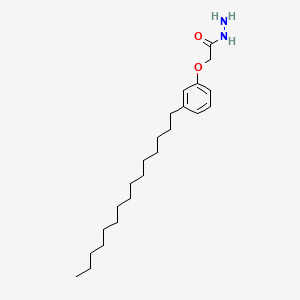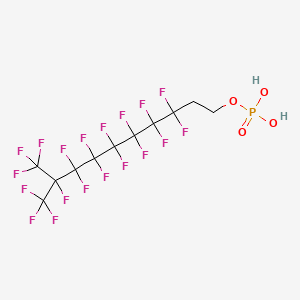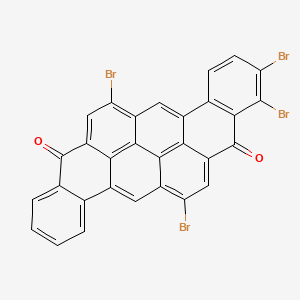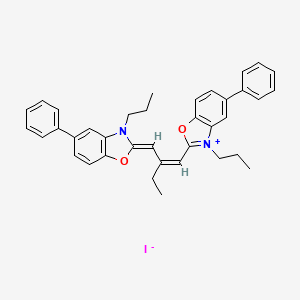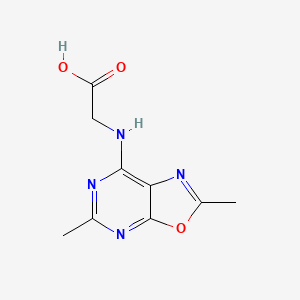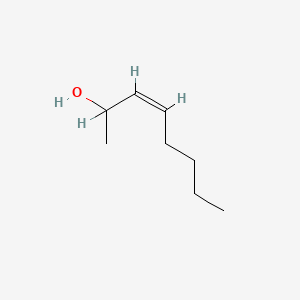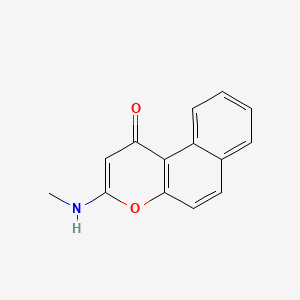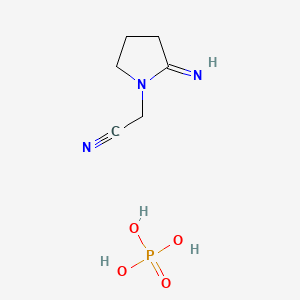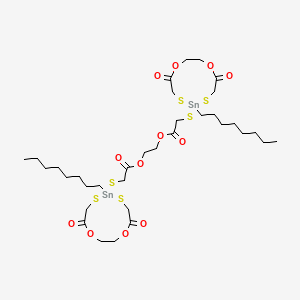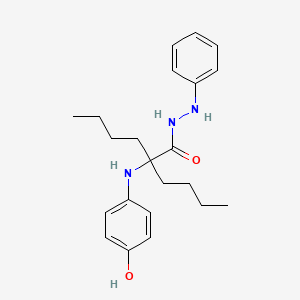
2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a butyl group, a hydroxyphenyl group, and a phenylhydrazide group attached to a norleucine backbone. Its molecular formula is C20H28N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide typically involves multiple steps, starting with the preparation of the norleucine backbone. This can be achieved through the reaction of butylamine with a suitable precursor, followed by the introduction of the hydroxyphenyl and phenylhydrazide groups through subsequent reactions. Common reagents used in these steps include phenylhydrazine, hydroxybenzaldehyde, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The phenylhydrazide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phenylhydrazide group can interact with hydrophobic pockets, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
Uniqueness
2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
95101-15-8 |
|---|---|
Molecular Formula |
C22H31N3O2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-butyl-2-(4-hydroxyanilino)-N'-phenylhexanehydrazide |
InChI |
InChI=1S/C22H31N3O2/c1-3-5-16-22(17-6-4-2,23-18-12-14-20(26)15-13-18)21(27)25-24-19-10-8-7-9-11-19/h7-15,23-24,26H,3-6,16-17H2,1-2H3,(H,25,27) |
InChI Key |
XVGINVMOUQEEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


